Calcium lactophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le lactophosphate de calcium est un composé qui combine le calcium, l'acide lactique et l'acide phosphorique. Il est couramment utilisé comme complément alimentaire pour fournir du calcium et du phosphore, des minéraux essentiels pour la santé des os et diverses fonctions métaboliques. Ce composé est particulièrement bénéfique pour traiter les carences en calcium et favoriser le développement osseux chez les enfants et les adultes.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le lactophosphate de calcium peut être synthétisé par réaction du carbonate de calcium ou de l'hydroxyde de calcium avec l'acide lactique et l'acide phosphorique. La réaction se produit généralement en milieu aqueux, et le produit obtenu est ensuite filtré, lavé et séché pour obtenir du lactophosphate de calcium pur.

Méthodes de production industrielle : Dans les milieux industriels, le lactophosphate de calcium est produit en faisant réagir des sels de calcium (tels que le carbonate de calcium) avec de l'acide lactique et de l'acide phosphorique dans des conditions contrôlées. Le mélange réactionnel est chauffé pour faciliter la réaction, et le produit est ensuite purifié par filtration et séchage.

Analyse Des Réactions Chimiques

Types de réactions : Le lactophosphate de calcium subit principalement des réactions acido-basiques en raison de la présence de calcium, d'acide lactique et d'acide phosphorique. Il peut également participer à des réactions de complexation avec d'autres ions.

Réactifs et conditions courants :

Réactions acido-basiques : Le lactophosphate de calcium réagit avec les acides ou les bases forts, conduisant à la formation de sels de calcium et des dérivés lactiques ou phosphoriques correspondants.

Réactions de complexation : Il peut former des complexes avec des ions métalliques tels que le magnésium ou le zinc dans des conditions spécifiques.

Principaux produits formés :

Sels de calcium : Lorsqu'il réagit avec des acides ou des bases forts.

Complexes métalliques : Lorsqu'il réagit avec des ions métalliques.

Applications De Recherche Scientifique

Le lactophosphate de calcium a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant la chimie du calcium et du phosphate.

Biologie : Étudié pour son rôle dans les processus cellulaires impliquant la signalisation du calcium et le métabolisme du phosphate.

Médecine : Utilisé dans la formulation de compléments alimentaires et de produits pharmaceutiques pour traiter les carences en calcium et favoriser la santé osseuse.

Industrie : Employé dans la production d'aliments et de boissons enrichis pour améliorer leur valeur nutritionnelle.

5. Mécanisme d'action

Le lactophosphate de calcium exerce ses effets en fournissant du calcium et du phosphore biodisponibles, qui sont essentiels à divers processus physiologiques. Le calcium joue un rôle crucial dans la minéralisation osseuse, la contraction musculaire et la transmission nerveuse, tandis que le phosphore est essentiel à la production d'énergie et à la fonction cellulaire. Le composé est absorbé dans le tractus gastro-intestinal et distribué aux tissus où il participe à ces voies métaboliques.

Composés similaires :

Phosphate de calcium : Un autre composé de calcium et de phosphore utilisé dans les compléments alimentaires et les applications médicales.

Carbonate de calcium : Un complément de calcium courant qui fournit du calcium sans phosphore.

Citrate de calcium : Un complément de calcium qui est plus facilement absorbé chez les personnes ayant une faible acidité gastrique.

Unicité : Le lactophosphate de calcium est unique en ce qu'il fournit à la fois du calcium et du phosphore dans un seul composé, ce qui le rend particulièrement efficace pour soutenir la santé osseuse et les fonctions métaboliques qui nécessitent les deux minéraux. Sa combinaison d'acide lactique améliore également sa solubilité et sa biodisponibilité par rapport à d'autres compléments de calcium.

Mécanisme D'action

Calcium lactophosphate exerts its effects by providing bioavailable calcium and phosphorus, which are essential for various physiological processes. Calcium plays a crucial role in bone mineralization, muscle contraction, and nerve transmission, while phosphorus is vital for energy production and cellular function. The compound is absorbed in the gastrointestinal tract and distributed to tissues where it participates in these metabolic pathways.

Comparaison Avec Des Composés Similaires

Calcium Phosphate: Another calcium and phosphorus compound used in dietary supplements and medical applications.

Calcium Carbonate: A common calcium supplement that provides calcium without phosphorus.

Calcium Citrate: A calcium supplement that is more easily absorbed in individuals with low stomach acid.

Uniqueness: Calcium lactophosphate is unique in that it provides both calcium and phosphorus in a single compound, making it particularly effective for supporting bone health and metabolic functions that require both minerals. Its combination of lactic acid also enhances its solubility and bioavailability compared to other calcium supplements.

Propriétés

Numéro CAS |

7546-28-3 |

|---|---|

Formule moléculaire |

C3H5CaO6P |

Poids moléculaire |

208.12 g/mol |

Nom IUPAC |

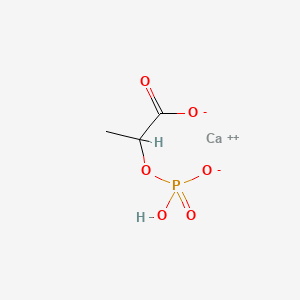

calcium;2-[hydroxy(oxido)phosphoryl]oxypropanoate |

InChI |

InChI=1S/C3H7O6P.Ca/c1-2(3(4)5)9-10(6,7)8;/h2H,1H3,(H,4,5)(H2,6,7,8);/q;+2/p-2 |

Clé InChI |

UMPPYQGYHXAURI-UHFFFAOYSA-L |

SMILES canonique |

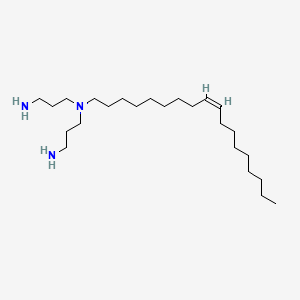

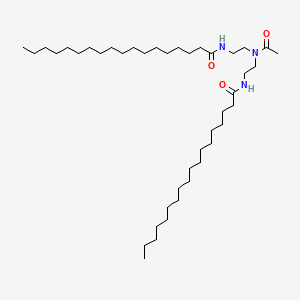

CC(C(=O)[O-])OP(=O)(O)[O-].[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.